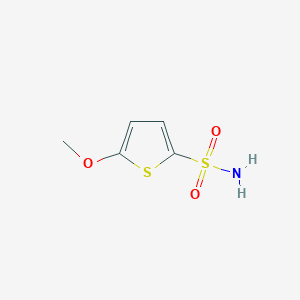
5-Methoxythiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxythiophene-2-sulfonamide is a chemical compound that is part of the thiophene sulfonamide derivatives. These compounds are known for their diverse biological activities, including antiviral, antibacterial, and enzyme inhibition properties. The methoxy group attached to the thiophene ring may influence the electronic properties and reactivity of the molecule, potentially enhancing its biological activity.
Synthesis Analysis
The synthesis of thiophene sulfonamide derivatives can be achieved through various methods. For instance, a Suzuki cross-coupling reaction has been utilized to synthesize 5-aryl-thiophenes bearing a sulfonamide moiety, which involves the reaction of aryl boronic acids with 5-bromothiophene-2-sulfonamide under suitable conditions . Another approach includes the electrochemical synthesis of sulfonamide derivatives through anodic oxidation of aniline derivatives in the presence of arylsulfinic acids . These methods demonstrate the versatility in synthesizing thiophene sulfonamide derivatives, including 5-methoxythiophene-2-sulfonamide.
Molecular Structure Analysis
The molecular structure of thiophene sulfonamide derivatives is characterized by the presence of a thiophene ring, a sulfonamide group, and various substituents that can influence the compound's properties. The presence of a methoxy group, as in 5-methoxythiophene-2-sulfonamide, can affect the electron density on the thiophene ring, potentially altering its reactivity and interaction with biological targets .
Chemical Reactions Analysis
Thiophene sulfonamide derivatives can participate in various chemical reactions. The sulfonamide group can act as a nucleophile or an electrophile in different chemical environments, allowing for the formation of diverse compounds. For example, the reaction of quinazolinone derivatives with chlorosulfonic acid followed by amidation with ammonia gas can lead to the formation of complex sulfonamide structures . Additionally, the presence of a methoxy group can influence the reactivity of the thiophene ring in electrophilic aromatic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-methoxythiophene-2-sulfonamide are influenced by its molecular structure. The electron-donating methoxy group can increase the electron density on the thiophene ring, which may affect its acidity, basicity, and overall reactivity. The sulfonamide group contributes to the compound's solubility in water and its potential to form hydrogen bonds, which is important for its biological activity . The synthesis methods and the substituents present in the molecule can also affect its melting point, boiling point, and stability.
Wissenschaftliche Forschungsanwendungen
Overview of Sulfonamides in Research
Sulfonamides, including compounds like 5-Methoxythiophene-2-sulfonamide, play a pivotal role in various scientific research areas due to their diverse biological activities. These compounds are integral to the development of drugs with antimicrobial, anticancer, anti-inflammatory, and diuretic properties. Their broad applicability stems from the sulfonamide moiety's ability to interact with different biological targets, leading to various therapeutic effects.
Therapeutic Applications and Drug Development
Sulfonamides have been extensively investigated for their therapeutic potential, leading to the development of various drugs. Their applications range from antimicrobial agents to treatments for chronic conditions like glaucoma and cancer. The versatility of the sulfonamide group allows for the synthesis of numerous derivatives, each with unique pharmacological profiles. This adaptability makes sulfonamides valuable in drug discovery and development processes.
Antimicrobial and Antitumor Activities: Sulfonamides exhibit significant antimicrobial and antitumor activities. Their ability to inhibit enzymes like carbonic anhydrase makes them effective against a range of bacterial infections and tumor growth. These properties are harnessed in the development of drugs for treating infections and cancer (Carta, Scozzafava, & Supuran, 2012; Azevedo-Barbosa et al., 2020).
Carbonic Anhydrase Inhibitors for Glaucoma: The inhibition of carbonic anhydrase by sulfonamides is a cornerstone in the treatment of glaucoma, a leading cause of blindness. Sulfonamide-based inhibitors reduce intraocular pressure, offering a therapeutic strategy for managing this condition (Masini, Carta, Scozzafava, & Supuran, 2013).
Environmental and Analytical Chemistry Applications
Sulfonamides' environmental impact and their analytical detection also constitute significant research areas. These compounds, due to their widespread use, are present in various environmental matrices, necessitating the development of sensitive and selective analytical methods for their detection and quantification.
Environmental Presence and Impact: The widespread use of sulfonamides in medicine and agriculture has led to their presence in the environment, raising concerns about antimicrobial resistance and ecosystem health. Research focuses on understanding their environmental fate, biodegradation, and potential impacts on human and animal health (Baran, Adamek, Ziemiańska, & Sobczak, 2011).
Analytical Methods for Sulfonamides: Capillary electrophoresis and other advanced analytical techniques have been developed to detect and quantify sulfonamides in various samples, including pharmaceuticals, food products, and environmental samples. These methods are crucial for ensuring compliance with regulatory standards and assessing environmental contamination (Hoff & Kist, 2009).
Eigenschaften
IUPAC Name |
5-methoxythiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3S2/c1-9-4-2-3-5(10-4)11(6,7)8/h2-3H,1H3,(H2,6,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLPLLMEAMSLTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(S1)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxythiophene-2-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

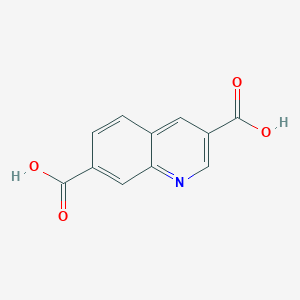
![2-(4-Aminophenyl)-6-tert-butyl-1h-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B136542.png)
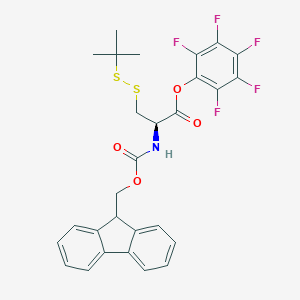
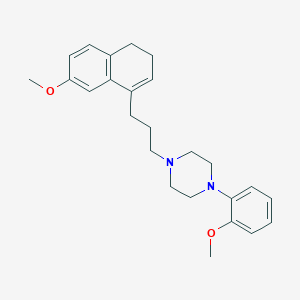
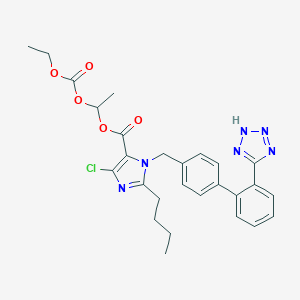
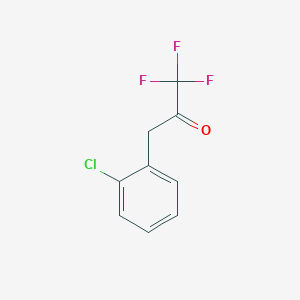
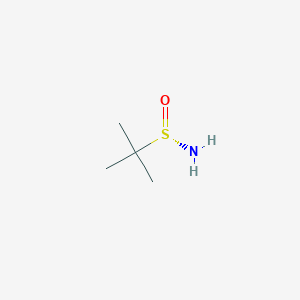

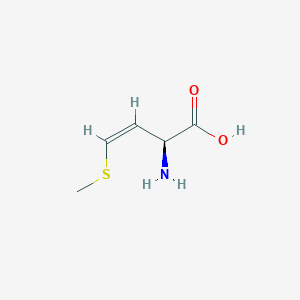
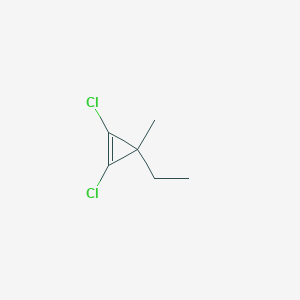
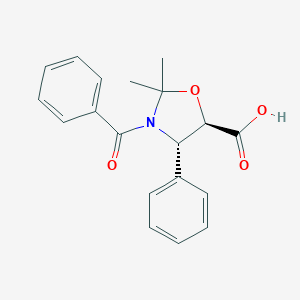
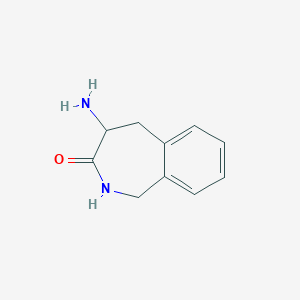
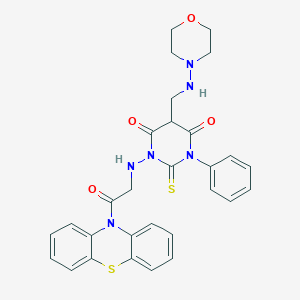
![7-Bromoimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester](/img/structure/B136572.png)